molecular formula C8H14O B11948011 (1R,3AS,6AS)-Octahydro-1-pentalenol

(1R,3AS,6AS)-Octahydro-1-pentalenol

Katalognummer: B11948011
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: AOONMBCPMGBOBG-BIIVOSGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3AS,6AS)-Octahydro-1-pentalenol is a chemical compound with a unique structure that includes a pentalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3AS,6AS)-Octahydro-1-pentalenol typically involves the hydrogenation of pentalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3AS,6AS)-Octahydro-1-pentalenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,3AS,6AS)-Octahydro-1-pentalenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,3AS,6AS)-Octahydro-1-pentalenol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The pentalene ring system provides structural stability and influences the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,3aS,6aS)-4-methyl-1,2,3,3a,6,6a-hexahydropentalen-1-ol: A similar compound with a methyl group substitution.

    (1R,3S,3aS,5aS,6R,6aS,9R,9aR,10R,11aS,11bS,11cS)-9-(3-Furyl)-6-hydroxy-3a,6a,9a,11b-tetramethyl-1,2,3,3a,4,5a,6,6a,8,9,9a,10,11,11a,11b,11c-hexadecahydrocyclopenta [7,8]phenanthro [10,1-bc]furan-1,3,10- triyl triacetate: A more complex compound with multiple ring systems and functional groups.

Uniqueness

(1R,3AS,6AS)-Octahydro-1-pentalenol is unique due to its specific stereochemistry and the presence of the pentalene ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

(1R,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8+/m0/s1

InChI-Schlüssel

AOONMBCPMGBOBG-BIIVOSGPSA-N

Isomerische SMILES

C1C[C@H]2CC[C@H]([C@H]2C1)O

Kanonische SMILES

C1CC2CCC(C2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.